molecular formula C17H15BrN2O5 B8403891 N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide CAS No. 713530-48-4

N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide

Cat. No.: B8403891
CAS No.: 713530-48-4
M. Wt: 407.2 g/mol
InChI Key: JEZCRVBCSUCMJC-UHFFFAOYSA-N
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Description

N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide: is a synthetic organic compound characterized by the presence of acetyl, benzyloxy, bromo, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide typically involves multiple steps:

    Nitration: The starting material, 2-benzyloxy-4-bromo-phenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Acetylation: The nitrated compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the N-acetyl derivative.

    Amidation: Finally, the acetylated compound is reacted with acetic anhydride and a base such as sodium acetate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products Formed

    Reduction: N-acetyl-N-(2-benzyloxy4-bromo-6-amino-phenyl)-acetamide.

    Substitution: N-acetyl-N-(2-benzyloxy4-substituted-6-nitro-phenyl)-acetamide.

    Hydrolysis: 2-benzyloxy4-bromo-6-nitro-phenylamine and acetic acid.

Scientific Research Applications

N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetyl and benzyloxy groups may influence the compound’s binding affinity and specificity. The bromo group can serve as a site for further chemical modifications, enhancing the compound’s versatility in various applications.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-N-(2-benzyloxy4-chloro-6-nitro-phenyl)-acetamide: Similar structure with a chloro group instead of a bromo group.

    N-acetyl-N-(2-benzyloxy4-bromo-6-amino-phenyl)-acetamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

N-Acetyl-N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups allows for diverse chemical transformations, making it a valuable compound for research and industrial applications.

Properties

CAS No.

713530-48-4

Molecular Formula

C17H15BrN2O5

Molecular Weight

407.2 g/mol

IUPAC Name

N-acetyl-N-(4-bromo-2-nitro-6-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C17H15BrN2O5/c1-11(21)19(12(2)22)17-15(20(23)24)8-14(18)9-16(17)25-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI Key

JEZCRVBCSUCMJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=C(C=C1OCC2=CC=CC=C2)Br)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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